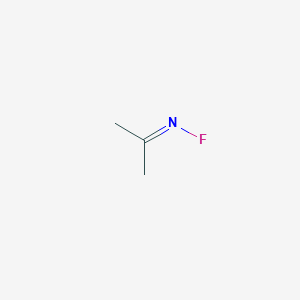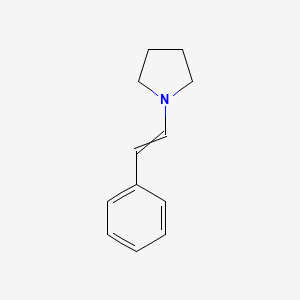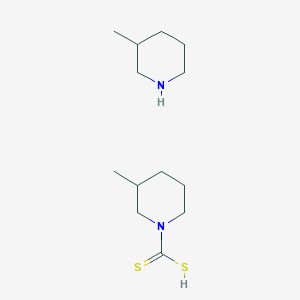
Ethyl 2,4-dimethylpenta-2,3-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,4-dimethylpenta-2,3-dienoate is an organic compound with the molecular formula C9H14O2 It belongs to the class of allenes, which are characterized by having two cumulated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dimethylpenta-2,3-dienoate can be synthesized through the reaction of 2,4-dimethylpenta-2,3-diene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,4-dimethylpenta-2,3-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as alcohols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced alkanes, and various ester derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl 2,4-dimethylpenta-2,3-dienoate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of ethyl 2,4-dimethylpenta-2,3-dienoate involves its ability to participate in various chemical reactions due to the presence of cumulated double bonds. These double bonds make the compound highly reactive, allowing it to undergo addition reactions with a variety of electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparación Con Compuestos Similares
Ethyl 2,4-dimethylpenta-2,3-dienoate can be compared with other similar compounds such as:
2,4-Dimethylpenta-2,3-diene: This compound shares the same allene structure but lacks the ester group, making it less reactive in certain types of reactions.
Ethyl 2-methyl-3,4-pentadienoate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the allene structure with an ester group, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
5717-30-6 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
InChI |
InChI=1S/C9H14O2/c1-5-11-9(10)8(4)6-7(2)3/h5H2,1-4H3 |
Clave InChI |
PSUNIQHHYJVAHO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt](/img/structure/B14725776.png)
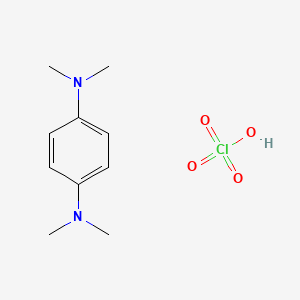
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)
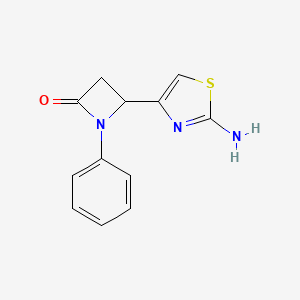
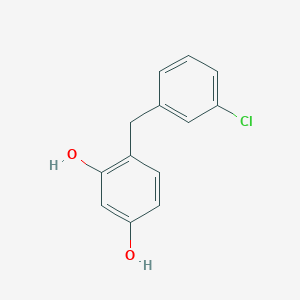

![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)
